2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Lipophilicity Chromatographic retention Drug intermediate design

2-(2,3-Dihydrobenzofuran-5-yl)ethanol (CAS 87776-76-9) is a synthetic benzofuran derivative bearing a primary hydroxyethyl substituent at the 5‑position of the saturated dihydrofuran ring. It is most prominently recognized as Darifenacin Impurity 8 and as the penultimate intermediate in the commercial synthesis of darifenacin hydrobromide.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 87776-76-9
Cat. No. B106625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydrobenzofuran-5-yl)ethanol
CAS87776-76-9
Synonyms2-(2,3-Dihydrobenzofuran-5-yl)ethanol;  5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)CCO
InChIInChI=1S/C10H12O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7,11H,3-6H2
InChIKeyIPSIYKHOHYJGMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydrobenzofuran-5-yl)ethanol (CAS 87776-76-9) – Sourcing Guide for the Darifenacin Key Intermediate


2-(2,3-Dihydrobenzofuran-5-yl)ethanol (CAS 87776-76-9) is a synthetic benzofuran derivative bearing a primary hydroxyethyl substituent at the 5‑position of the saturated dihydrofuran ring. It is most prominently recognized as Darifenacin Impurity 8 and as the penultimate intermediate in the commercial synthesis of darifenacin hydrobromide [1]. With a calculated logP of 1.16 and a polar surface area of 29.5 Ų, the compound occupies a narrow physicochemical space that directly dictates its chromatographic behavior and reactivity relative to its nearest structural analogs .

Why 2-(2,3-Dihydrobenzofuran-5-yl)ethanol Cannot Be Swapped for Its Closest Analogs in Regulated Synthesis


The 5‑(2‑hydroxyethyl) substitution pattern on the saturated dihydrobenzofuran scaffold is non‑interchangeable with the corresponding methanol, branched ethanol, or fully aromatic benzofuran analogs. Even single‑carbon changes in the side chain (e.g., methanol vs. ethanol) produce a measurable shift in logP (~0.04 units) and boiling point (~6 °C) [1]. The branched isomer 1‑(2,3‑dihydrobenzofuran‑5‑yl)ethan‑1‑ol differs by >0.5 logP units, fundamentally altering its chromatographic retention and partition behavior . For pharmaceutical impurity profiling, the compound is the sole ICH‑recognized Darifenacin Impurity 8 with a validated relative retention time; no other analog can serve as a qualified reference standard for ANDA submissions [2].

Quantitative Differentiation Data for 2-(2,3-Dihydrobenzofuran-5-yl)ethanol vs. Closest Structural Analogs


Lipophilicity (LogP) Head-to-Head: Ethanol vs. Methanol, Branched, and Benzofuran Analogs

The target compound exhibits a calculated logP of 1.16, placing it between the more polar methanol analog (logP 1.11) and the significantly more lipophilic branched ethanol analog (logP 1.67) and fully aromatic benzofuran analog (logP 1.97). This graded lipophilicity directly impacts reversed‑phase HPLC retention and octanol/water partitioning [1].

Lipophilicity Chromatographic retention Drug intermediate design

Boiling Point Differentiation: Impact on Distillation-Based Purification

The target compound boils at 295 °C, approximately 6 °C higher than the methanol analog (289.1 °C) and over 100 °C higher than the parent 2,3‑dihydrobenzofuran scaffold (188–189 °C). This substantial boiling point elevation reduces volatility losses during solvent stripping and enables higher‑temperature reaction conditions without azeotropic complications .

Boiling point Purification Process chemistry

Regulatory Identity: Validated Relative Retention Time as Darifenacin Impurity 8

2-(2,3-Dihydrobenzofuran-5-yl)ethanol is unequivocally identified as Darifenacin Impurity 8 in validated HPLC methods used for ANDA submissions. In the published RP‑HPLC method of Vasantha et al. (2013), three process‑related impurities were isolated and characterized; Impurity 8 corresponds to the 5‑(2‑hydroxyethyl)‑2,3‑dihydrobenzofuran peak with a defined relative retention time (RRT) that is matched by co‑injection with the authentic synthesized compound [1]. No other analog (e.g., the methanol or branched isomer) shares this validated RRT, making the compound irreplaceable as a pharmacopeial impurity reference standard [2].

Pharmaceutical impurity HPLC Regulatory reference standard

Polar Surface Area (PSA) and Hydrogen‑Bond Donor/Acceptor Profile vs. Aromatic Analog

The target compound possesses a topological polar surface area (TPSA) of 29.46 Ų with 1 H‑bond donor and 2 H‑bond acceptors. This is identical in TPSA to the methanol analog but distinct from the fully aromatic 2‑(benzofuran‑5‑yl)ethanol (TPSA 33.37 Ų) and the parent 2,3‑dihydrobenzofuran (TPSA 9.23 Ų). The higher PSA of the benzofuran analog reflects the increased electron density on the furan oxygen in the conjugated system, which can alter solid‑phase extraction recovery and silica gel chromatographic mobility [1].

Polar surface area Drug-likeness Membrane permeability

Purity Specification Consistency Across Commercial Suppliers: Benchmarking the ≥95% Standard

Multiple independent suppliers report a minimum purity of 95.0% for this compound, with characterization by ¹H NMR and HPLC. Fluorochem lists 95.0% purity, CymitQuimica specifies ≥95.0% (1H‑NMR), and Bidepharm provides batch‑specific certificates of analysis (COA) with NMR, HPLC, and GC data at the 95+% level . The methanol analog (CAS 103262-35-7) is also available at similar purity levels (~97% synthetic yield), but its procurement lead time is longer (4–8 weeks for some vendors) and it lacks the impurity‑specific characterization package required for darifenacin ANDA filings .

Purity Quality control Commercial availability

Proven Application Scenarios Where 2-(2,3-Dihydrobenzofuran-5-yl)ethanol Delivers Non‑Substitutable Value


Darifenacin Hydrobromide ANDA Filing: Impurity Reference Standard

In abbreviated new drug applications for generic darifenacin hydrobromide, ICH Q3A requires identification and quantification of any impurity exceeding the 0.1% threshold. 2-(2,3-Dihydrobenzofuran-5-yl)ethanol is the characterized Impurity 8 with a validated relative retention time in the compendial HPLC method [1]. QC laboratories must procure this exact CAS‑numbered compound as a certified reference standard to spike into system suitability solutions and demonstrate method specificity. No structurally similar analog (e.g., the methanol or branched ethanol derivative) can substitute, as their RRTs would not match the target impurity peak, causing method validation failure per ICH Q2(R1).

Late‑Stage Darifenacin Intermediate: Tosylation to the Activated Ethyl Tosylate

The primary alcohol functionality at the terminus of the ethyl chain is selectively tosylated to yield 2-(2,3-dihydrobenzofuran-5-yl)ethyl 4‑methylbenzenesulfonate (CAS 79679-49-5), the direct electrophilic coupling partner for the (S)‑pyrrolidine fragment in the darifenacin synthesis [1]. The linear ethanol chain provides the optimal two‑carbon spacer geometry; the methanol analog would produce a one‑carbon spacer that alters the N‑alkylation geometry, while the branched isomer introduces a stereocenter that complicates the coupling step. The higher boiling point (295 °C) of the ethanol compound also permits tosylation at elevated temperatures without solvent loss .

Stable Isotope‑Labeled Internal Standard Synthesis: D4‑Darifenacin Metabolite Studies

The deuterium‑labeled analog 5‑(2‑hydroxyethyl)‑2,3‑dihydrobenzofuran‑d4 (CAS 1185079-36-0) is commercially supplied as a stable isotope‑labeled internal standard for darifenacin metabolite quantification by LC‑MS/MS [1]. The unlabeled compound (CAS 87776-76-9) serves as the precursor for this labeled derivative. Its intermediate logP (1.16) facilitates clean chromatographic separation from the more lipophilic darifenacin API (logP ~3.5), enabling robust MS quantitation without ion suppression. The methanol analog would shift retention into a region more prone to matrix interference.

Benzofuran Library Synthesis: 5‑Position Functionalization Scaffold

As a 5‑(2‑hydroxyethyl)‑substituted dihydrobenzofuran building block, this compound serves as a versatile starting material for focused libraries of beta‑3 adrenoreceptor agonists and other dihydrobenzofuran‑based bioactive molecules [1]. The saturated dihydrofuran ring distinguishes it from benzofuran analogs by eliminating planar aromaticity at the furan moiety, thereby introducing conformational flexibility that can be exploited in structure‑activity relationship (SAR) studies. The PSA of 29.46 Ų and logP of 1.16 place the compound within the CNS‑MPO desirable range (TPSA <76 Ų, logP <5), making it a favorable fragment for oral bioavailability optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.